Norethisterone-3-oxime Norethisterone-3-oxime
Brand Name: Vulcanchem
CAS No.: 23965-86-8
VCID: VC1837128
InChI: InChI=1S/C20H27NO2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21-23)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22-23H,4-11H2,2H3/b21-14+/t15-,16+,17+,18-,19-,20-/m0/s1
SMILES: CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34
Molecular Formula: C20H27NO2
Molecular Weight: 313.4 g/mol

Norethisterone-3-oxime

CAS No.: 23965-86-8

Cat. No.: VC1837128

Molecular Formula: C20H27NO2

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

Norethisterone-3-oxime - 23965-86-8

Specification

CAS No. 23965-86-8
Molecular Formula C20H27NO2
Molecular Weight 313.4 g/mol
IUPAC Name (3E,8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxyimino-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Standard InChI InChI=1S/C20H27NO2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21-23)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22-23H,4-11H2,2H3/b21-14+/t15-,16+,17+,18-,19-,20-/m0/s1
Standard InChI Key CACLDHHVRLSJEY-ONWYLSRGSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/O)/CC[C@H]34
SMILES CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34
Canonical SMILES CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34

Introduction

Chemical Properties and Structure

Norethisterone-3-oxime is characterized by specific physicochemical properties that influence its biological activity and pharmaceutical applications.

Basic Chemical Data

The compound features the following key characteristics:

PropertyValue
CAS Number23965-86-8
Molecular FormulaC₂₀H₂₇NO₂
Molecular Weight313.434 g/mol
Density1.26 g/cm³
Boiling Point480.742°C at 760 mmHg
Flash Point318.6°C
Exact Mass313.204 Da

Source:

Structural Characteristics

Norethisterone-3-oxime is derived from norethisterone by converting the 3-ketone group to an oxime functional group. The full IUPAC name of the compound is (3E,8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxyimino-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol . The molecule belongs to the 19-nortestosterone group of steroids, characterized by the absence of a methyl group at position C-19 compared to testosterone .

The oxime formation reaction of norethisterone leads to the production of both Z and E isomers, with the E isomer being specifically identified in several research contexts . The stereochemistry at the oxime group significantly influences the biological activity of the compound .

Pharmacological Properties

Hormonal Activity

Norethisterone-3-oxime displays distinct pharmacological properties that differentiate it from its parent compound norethisterone. Research indicates that NETO exhibits:

  • Significant antigestogen activity, interfering with progesterone-dependent processes

  • Antiimplantation effects, preventing the implantation of fertilized ova

  • Estrogenic activity, which contributes to its contraceptive efficacy

Reproductive System Effects

Studies in animal models have demonstrated multiple effects of NETO on the reproductive system:

  • Inhibition of 3β-hydroxysteroid dehydrogenase (3β-HSD) activity in the ovary, leading to blocked biosynthesis of steroid hormones

  • Morphological changes in the ovarian corpora lutea, including flattening and vacuolar degeneration of lutein cells

  • Alterations in the oviduct, causing tortuosity, hyperplasia of epithelial cells, and mucosal edema

  • Contraction of the circular muscle layer in the oviduct without increasing the number of muscle cells

  • Decreased mucin secretion into the oviduct lumen with accumulation in epithelial cells

Mechanism of Action

The anti-implantational mechanism of NETO appears to be multifaceted, involving several physiological processes:

Ovarian Effects

In ovarian tissue, NETO induces significant biochemical and morphological changes. Histochemical examinations have shown increased acid phosphatase (ACP) activity and decreased 3β-HSD activity in lutein cells . Electron microscopy studies revealed an increase in fat droplets and secondary lysosomes in lutein cell cytoplasm, along with a decrease in smooth endoplasmic reticulum (SER) . These changes collectively impair steroid hormone biosynthesis in the ovary .

Oviductal Effects

The effects of NETO on oviductal morphology and function contribute significantly to its contraceptive action. The compound induces narrowing of the ampullary-isthmic junction (AIJ) and isthmus portion of the oviduct, potentially preventing the passage of ova . The observed muscular contraction and mucosal changes further hinder normal reproductive processes .

Hormonal Mechanism

Research suggests that the anti-implantational action of NETO is primarily related to its estrogenic and anti-progestational activities . These hormonal effects interfere with the establishment and maintenance of early pregnancy, making the compound effective as a postcoital contraceptive .

Clinical Applications and Research Findings

Contraceptive Applications

Norethisterone-3-oxime has been investigated for various contraceptive applications:

"Vacation Pill" Application

A significant clinical application of Norethisterone-3-oxime-acetate has been as a "vacation pill" for women who require contraception during short periods when they or their partners come home on leave . The dosing regimen consisted of:

  • 2 mg administered on the first day when couples begin cohabitation

  • 1 mg daily for the duration of cohabitation

  • An additional pill on the morning after the end of cohabitation

Clinical trials with this regimen demonstrated impressive results:

ParameterValue
Number of women604
Number of treated cycles825
Contraceptive efficacy99.75%
Incidence of intermenstrual/withdrawal bleeding2.16%

Source:

Changes in menstrual cycles, duration of menstrual bleeding, and flow amount after treatment were reported to be minimal .

Pharmacokinetics and Metabolism

Research on the pharmacokinetics of Norethisterone-3-oxime provides important insights into its absorption, distribution, metabolism, and excretion:

Studies in Cynomolgus Monkeys

Pharmacokinetic studies in female cynomolgus monkeys administered with tritiated NETO (1 mg/kg) via intragastric and intravenous routes revealed several key findings :

  • Complete absorption at the given dose level

  • Predominant excretion via the kidneys (urinary to fecal excretion ratio of 1.5 for IV and 1.0 for intragastric administration)

  • Renal excretion half-life of approximately 0.8 days (IV) or 1.1 days (intragastric)

  • High oral bioavailability (84.0 ± 16.9% of dose)

  • Rapid clearance from plasma (total clearance corresponding to 97% of plasma liver flow)

Metabolism

NETO undergoes extensive metabolism, producing at least two pharmacologically active metabolites :

  • Norethisterone (NET) - The main progestogenic metabolite, reaching plasma levels similar to NETO

  • Ethinylestradiol (EE2) - A metabolite formed through A-ring aromatization of NET, with a conversion rate below 0.5% of the dose

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator